(1R,2R)-2-methoxycyclopentan-1-ol
Description
(1R,2R)-2-Methoxycyclopentan-1-ol is a chiral cyclopentanol derivative characterized by a methoxy (-OCH₃) group at the C2 position and a hydroxyl (-OH) group at the C1 position. The stereochemistry (1R,2R) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and intermolecular interactions. This compound’s structure combines a moderately polar methoxy group with a hydroxyl group, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-methoxycyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-8-6-4-2-3-5(6)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLDOASGKIXII-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7429-45-0 | |
| Record name | rac-(1R,2R)-2-methoxycyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties of (1R,2R)-2-methoxycyclopentan-1-ol can be contextualized by comparing it to structurally related cyclopentanol derivatives. Key differences arise from substituent electronegativity, steric effects, and electronic interactions. Below is a comparative analysis based on substituent groups and their impact:
Table 1: Substituent Effects on Cyclopentanol Derivatives
Notes:
- Electronegativity: Methoxy’s higher electronegativity increases electron-withdrawing effects, stabilizing the deprotonated hydroxyl (lower pKa) compared to amino derivatives .
- Acidity: The methoxy-substituted compound is less acidic than hydroxyl analogs but more acidic than amino-substituted derivatives due to inductive effects.
- Reactivity: Steric bulk of methoxy reduces SN2 efficiency compared to hydroxyl, while amino groups donate electrons, further slowing reactions.
- ’s compound: The 2-chlorophenylamino group introduces aromaticity and chlorine’s electronegativity, enhancing acidity and reducing solubility in polar solvents .
Research Findings and Mechanistic Insights
Electronegativity and Chemical Shifts
demonstrates a linear correlation between substituent electronegativity and ¹¹⁹Sn NMR chemical shifts in tin compounds . While this compound lacks tin, analogous principles apply: the methoxy group’s electronegativity likely deshields neighboring protons in ¹H NMR, shifting signals downfield compared to amino or chloro derivatives.
Steric and Electronic Effects
- Methoxy vs. Hydroxyl : Methoxy’s methyl group increases steric hindrance, reducing hydrogen bonding capacity compared to hydroxyl. This lowers boiling points relative to hydroxyl analogs.
- Methoxy vs. Amino: Amino groups’ electron-donating nature decreases electrophilicity at the hydroxyl oxygen, making them weaker acids.
Case Study: ’s Chlorophenylamino Derivative
The (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol exhibits unique properties due to:
- Chlorine atom : Increases polarity and acidity via inductive effects. These traits make it more suited for hydrophobic environments (e.g., membrane penetration in drug delivery) compared to the methoxy analog.
Q & A
Q. What are the common synthetic routes for (1R,2R)-2-methoxycyclopentan-1-ol?
The synthesis typically involves reductive amination of cyclopentanone derivatives with methoxy-containing amines. Key steps include:
- Reductive amination : Cyclopentanone reacts with 2-methoxybenzylamine under hydrogen gas with a palladium catalyst or using sodium cyanoborohydride in methanol .
- Chiral resolution : Racemic mixtures are resolved via chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with tartaric acid derivatives .
- Critical parameters : pH control during amination (optimal pH 6–7) and low temperatures (0–5°C) improve enantiomeric excess (ee > 90%) .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR identify methoxy ( ppm) and hydroxyl ( ppm) groups. Stereochemistry is confirmed via H-H coupling constants (e.g., Hz for trans-diols) .
- IR : Broad O–H stretch (~3400 cm) and C–O–C asymmetric stretching (~1250 cm) .
- Mass spectrometry : Molecular ion peaks at m/z 142.24 (M) confirm the molecular formula .
- X-ray crystallography : Resolves absolute configuration, with C1 and C2 R configurations validated by Flack parameter (< 0.1) .
Advanced Research Questions
Q. How can enantiomeric excess be optimized during synthesis?
- Catalyst selection : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >95% ee .
- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, improving stereoselectivity by 15–20% compared to DCM .
- Kinetic resolution : Enzymatic methods (e.g., lipase-mediated acetylation) selectively modify undesired enantiomers, increasing ee from 80% to 99% .
Table 1 : Comparison of Chiral Resolution Methods
| Method | ee (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Chiral Chromatography | 99 | 70 | Low |
| Diastereomeric Salts | 95 | 85 | Moderate |
| Enzymatic Resolution | 98 | 90 | High |
Q. How to resolve contradictions in reported reaction yields (e.g., 63% vs. 92%)?
Discrepancies arise from:
- Catalyst loading : Higher Pd/C (5 wt%) in hydrogenation improves yield to 92% vs. 63% with 2 wt% .
- Purification methods : Column chromatography (silica gel) vs. distillation affects recovery rates .
- Temperature : Low temperatures (–25°C) in asymmetric synthesis reduce side reactions, enhancing yield by 30% .
Q. What methodologies assess the compound’s biological activity in enzyme interactions?
- Surface Plasmon Resonance (SPR) : Measures binding affinity () to cyclooxygenase-2 (COX-2) .
- Molecular docking : Simulations (AutoDock Vina) predict hydrogen bonding between the methoxy group and Arg120 residue .
- In vitro assays : IC values (e.g., 10 µM for COX-2 inhibition) validate computational predictions .
Table 2 : Key Biological Activity Data
| Target | Assay Type | Result | Reference |
|---|---|---|---|
| COX-2 | SPR | ||
| Dopamine D2 | Radioligand | IC | |
| CYP3A4 | Fluorometric | Inhibition 40% |
Q. How does the methoxy group influence stereoelectronic properties?
- Electron donation : The methoxy group increases electron density at C1, lowering by 0.8 eV (DFT calculations), enhancing nucleophilic reactivity .
- Steric effects : Methoxy substituents reduce rotational freedom, stabilizing chair conformations (73% population vs. 58% in des-methoxy analogs) .
Q. What are the challenges in scaling up asymmetric synthesis?
- Catalyst recovery : Heterogeneous catalysts (e.g., immobilized Ru-BINAP) reduce costs by enabling reuse for 5 cycles without ee loss .
- Byproduct formation : Over-reduction to cyclopentane derivatives is minimized by H pressure control (<5 atm) .
Methodological Notes
- Data validation : Cross-referenced ECHA, PubChem, and peer-reviewed syntheses.
- Stereochemical rigor : Absolute configuration confirmed via X-ray and NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
